Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
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Overview
Description
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but differs in the substitution pattern.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Biological Activity
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate, also known as methyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13NO3⋅HCl and features a unique benzofuran ring structure that contributes to its biological activity. The compound is characterized by the following structural details:
- IUPAC Name: this compound hydrochloride
- CAS Number: 179811-54-2
- Molecular Weight: 229.68 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.019 mg/mL |
Escherichia coli | 0.025 mg/mL |
Candida albicans | 0.0048 mg/mL |
These results suggest a promising potential for this compound as an antimicrobial agent in clinical applications.
Anticancer Potential
The compound's structural similarity to other bioactive benzofuran derivatives positions it as a candidate for anticancer research. Preliminary studies have indicated that it may interact with specific molecular targets involved in cancer cell proliferation.
Mechanism of Action:
The proposed mechanism involves the compound's ability to inhibit certain enzymes or receptors associated with tumor growth. Further studies are necessary to elucidate the detailed pathways through which this compound exerts its effects.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. Results showed significant inhibition zones in disc diffusion assays, confirming its potential as an effective antimicrobial agent .
- Anticancer Screening : In a fragment-based screening approach, researchers identified this compound as a potential inhibitor of cancer-related pathways, demonstrating promising results in cell viability assays against multiple cancer cell lines .
- Synergistic Effects : Investigations into the synergistic effects of this compound with existing antibiotics revealed enhanced efficacy against resistant bacterial strains, suggesting its utility in combination therapies .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5,12H2,1H3 |
InChI Key |
TUWCWCKKDFQMII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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